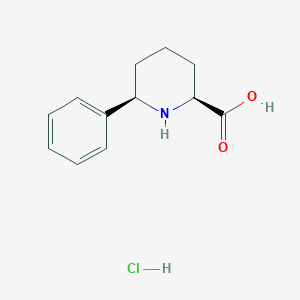(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC17226838
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16ClNO2 |
|---|---|
| Molecular Weight | 241.71 g/mol |
| IUPAC Name | (2S,6R)-6-phenylpiperidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9;/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15);1H/t10-,11+;/m1./s1 |
| Standard InChI Key | WEJSMUPIMJAVAK-DHXVBOOMSA-N |
| Isomeric SMILES | C1C[C@@H](N[C@@H](C1)C(=O)O)C2=CC=CC=C2.Cl |
| Canonical SMILES | C1CC(NC(C1)C(=O)O)C2=CC=CC=C2.Cl |
Introduction
(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride is a stereochemically defined piperidine derivative. Piperidine-based compounds are widely studied in medicinal chemistry due to their biological activity and structural versatility. This specific compound features a phenyl group at the 6-position and a carboxylic acid group at the 2-position, with its hydrochloride salt form enhancing solubility and stability for potential pharmaceutical applications.
Structural Features
The compound has the following key structural characteristics:
-
Molecular Formula: C12H16ClNO2
-
Stereochemistry: The (2S,6R) configuration indicates the spatial arrangement of substituents around the piperidine ring, which adopts a chair conformation typical of saturated six-membered rings.
-
Functional Groups:
-
A phenyl group at the 6-position contributes to hydrophobic interactions.
-
A carboxylic acid group at the 2-position provides hydrogen bonding potential.
-
The hydrochloride salt enhances ionic interactions in aqueous environments.
-
Synthesis Pathways
The synthesis of (2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride typically involves:
-
Starting Materials: Precursors such as phenyl-substituted ketones and amino acids.
-
Reduction and Cyclization: Enantioselective reduction of intermediates followed by cyclization to form the piperidine ring.
-
Resolution of Stereoisomers: Chiral catalysts or reagents ensure stereochemical control during synthesis.
Biological Significance
Piperidine derivatives, including this compound, are known for their pharmacological properties:
-
Potential Applications:
-
As intermediates in drug development for neurological disorders.
-
Inhibitors or modulators of enzyme activity.
-
-
Mechanism of Action: The phenyl group may interact with hydrophobic pockets of target proteins, while the carboxylic acid can engage in hydrogen bonding with active site residues.
Analytical Techniques
Characterization of this compound can be achieved using:
-
NMR Spectroscopy: To confirm stereochemistry and functional groups.
-
Mass Spectrometry (MS): For molecular weight determination.
-
X-ray Crystallography: To elucidate three-dimensional structure and conformational details.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume